3-Chloro-5,6-dihydrobenzo[h]cinnoline
Overview
Description
3-Chloro-5,6-dihydrobenzo[h]cinnoline is a heterocyclic compound with the molecular formula C12H9ClN2 and a molecular weight of 216.67 g/mol . This compound has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is a derivative of cinnoline, a bicyclic heterocycle known for its diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6-dihydrobenzo[h]cinnoline typically involves the chlorination of 5,6-dihydrobenzo[h]cinnolin-3(2H)-one. One common method includes heating 5,6-dihydrobenzo[h]cinnolin-3(2H)-one with phosphorus (III) oxychloride at 100°C for 6.5 hours . The reaction mixture is then treated with ice water to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6-dihydrobenzo[h]cinnoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
3-Chloro-5,6-dihydrobenzo[h]cinnoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-5,6-dihydrobenzo[h]cinnoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally related compound with significant medicinal and industrial applications.
Isoquinoline: Another related compound with diverse biological activities.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
3-Chloro-5,6-dihydrobenzo[h]cinnoline is a heterocyclic compound with the molecular formula C12H9ClN2 and a molecular weight of 216.67 g/mol. It is derived from the cinnoline scaffold, which is known for its diverse pharmacological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.
The synthesis of this compound typically involves the chlorination of 5,6-dihydrobenzo[h]cinnolin-3(2H)-one. A common method includes heating the precursor compound with phosphorus (III) oxychloride at elevated temperatures. The unique chlorine atom in its structure enhances its reactivity and biological activity compared to related compounds like cinnoline and quinoline.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of cinnoline compounds can effectively inhibit various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus niger
For instance, a study reported that halogen-substituted cinnoline derivatives demonstrated potent activity against these pathogens at lower concentrations compared to standard drugs .
Anti-inflammatory Properties
In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Compounds with similar structures have shown efficacy in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition may lead to reduced inflammation without significant gastric side effects, making it a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The chlorine atom enhances the compound's binding affinity to various receptors and enzymes, potentially modulating their activity and influencing cellular pathways associated with disease processes .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a comparative study, several derivatives of this compound were synthesized and tested against a panel of bacterial strains. The results indicated that compounds bearing halogen substitutions exhibited enhanced antimicrobial activity with minimal side effects. The minimum inhibitory concentration (MIC) values ranged from 12.5–50 μg/mL for the most effective derivatives .
Future Directions in Research
Ongoing research is focused on exploring the full therapeutic potential of this compound. Investigations are being conducted into its applications for treating chronic conditions such as:
- Asthma
- Chronic inflammation
- Alzheimer's disease
- Diabetes
These studies aim to elucidate the compound's mechanisms further and optimize its pharmacological profiles for clinical use .
Properties
IUPAC Name |
3-chloro-5,6-dihydrobenzo[h]cinnoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)15-14-11/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCLLRQTVFHVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C3=CC=CC=C31)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439993 | |
Record name | 3-Chloro-5,6-dihydrobenzo[h]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25823-50-1 | |
Record name | 3-Chloro-5,6-dihydrobenzo[h]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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